molecular formula C20H26ClN3O4S B2578965 2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1330335-52-8

2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

Cat. No. B2578965
CAS RN: 1330335-52-8
M. Wt: 439.96
InChI Key: HATHODJMTLLCKG-UHFFFAOYSA-N
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Description

“2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride” is a chemical compound that belongs to the class of phenoxy acetamide derivatives . It has a linear formula of C14H21N3O2 . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives involves various chemical techniques. For instance, on hydrolysis, a compound can be converted to the corresponding phenoxy acid, which can then be coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the desired compound .


Molecular Structure Analysis

The molecular structure of “this compound” is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

Scientific Research Applications

Chemical Structure and Derivatives

2-Phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a compound that has been investigated in the context of various chemical syntheses and biological activities. Its structure is related to several research studies focusing on the synthesis of compounds with potential therapeutic applications. For example, the synthesis and microbial studies of new pyridine derivatives have been explored, highlighting the compound's relevance in the development of new chemical entities with antibacterial and antifungal activities (Patel & Agravat, 2007).

Biological Activities

Research has also been directed towards exploring the biological activities of compounds structurally related to this compound. For instance, studies on the bioactive metabolites of marine actinobacteria have identified compounds with cytotoxic activities, suggesting potential applications in drug development for cancer treatment and other diseases (Sobolevskaya et al., 2007).

Chemical Synthesis and Modification

The chemical synthesis and modification of piperazine derivatives, including those related to this compound, have been a focus of research. These studies aim to develop new compounds with improved pharmacological profiles or specialized applications, such as inhibitors of specific enzymes or receptors involved in disease processes. For example, the discovery of a clinical candidate for the inhibition of acyl-CoA:cholesterol O-acyltransferase-1 highlights the potential of structurally similar compounds in therapeutic applications (Shibuya et al., 2018).

Future Directions

The future directions in the research of phenoxy acetamide derivatives, including “2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride”, involve the design of new derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality .

properties

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S.ClH/c24-20(17-27-18-7-3-1-4-8-18)21-11-12-22-13-15-23(16-14-22)28(25,26)19-9-5-2-6-10-19;/h1-10H,11-17H2,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATHODJMTLLCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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